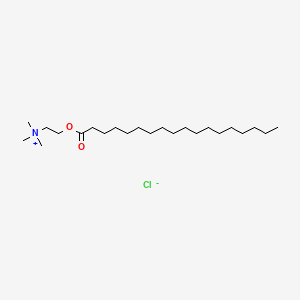

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

説明

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C23H48ClNO2. It is commonly used in various industrial and research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride typically involves the reaction of stearic acid with 2-(dimethylamino)ethanol, followed by quaternization with methyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

化学反応の分析

Esterification of Stearic Acid

Stearic acid (C₁₈H₃₆O₂) reacts with a hydroxyl-containing precursor (e.g., 2-chloroethanol or triethanolamine derivatives) under acidic or catalytic conditions. Key parameters include:

| Parameter | Value/Range | Source |

|---|---|---|

| Fatty acid : Alcohol ratio | 1.5:1 – 2.5:1 (molar) | |

| Catalyst | Hypophosphorous acid, p-TSA | |

| Temperature | 150–200°C (under reflux) |

The product is a stearoyloxy ethyl ester intermediate.

Quaternization

The ester intermediate undergoes quaternization with trimethylamine (TMA) or alkylating agents (e.g., methyl chloride, dimethyl sulfate):

| Alkylating Agent | Reaction Conditions | Yield | Source |

|---|---|---|---|

| Methyl chloride | 55–120°C, solvent-free | >85% | |

| Dimethyl sulfate | 60–90°C, aqueous/organic phase | 70–90% |

The reaction produces the quaternary ammonium salt with chloride or methyl sulfate as counterions .

Hydrolysis Reactions

The ester group in the compound hydrolyzes under acidic or alkaline conditions, yielding stearic acid and (2-hydroxyethyl)trimethylammonium chloride (choline chloride) :

Reaction :

this compound + H₂O → Stearic acid + Choline chloride

Hydrolysis Kinetics

Data from polymer hydrolysis studies reveal:

| Condition | Hydrolysis Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 1 (25°C) | 0.012 | 57.8 h |

| pH 13 (25°C) | 0.245 | 2.8 h |

| pH 7 (80°C) | 0.089 | 7.8 h |

Alkaline conditions accelerate hydrolysis due to nucleophilic attack by OH⁻ on the ester carbonyl .

Thermal Stability

The compound decomposes at temperatures >200°C, releasing volatile amines and CO₂ .

Oxidative Degradation

Exposure to strong oxidizers (e.g., H₂O₂, Cl₂) leads to N-demethylation and chain scission, forming aldehydes and ammonium byproducts .

Functionalization Reactions

The quaternary ammonium group participates in ion-exchange reactions. For example:

Ion Exchange with Molybdate :

Trimethyl(2-(stearoyloxy)ethyl)ammonium⁺ + MoO₄²⁻ → [(MoO₄)- Ammonium]⁻ complex

| Parameter | Adsorption Capacity (mg/g) |

|---|---|

| Mo(VI) (pH 3) | 48.2 |

| V(V) (pH 2) | 52.7 |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkaline hydrolysis | NaOH (pH >10) | Stearic acid, Choline chloride |

| Acidic hydrolysis | HCl (pH <2) | Stearic acid, Choline chloride |

| Quaternization | Methyl chloride, 80°C | Target compound |

| Thermal decomposition | >200°C | Amines, CO₂, hydrocarbons |

Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is characterized by its quaternary ammonium structure, which imparts cationic properties. Its molecular formula is , and it features a stearoyloxy group that enhances its amphiphilic nature, making it suitable for various applications in biochemistry and materials science.

Biological Applications

2.1. Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can encapsulate pharmaceutical compounds, facilitating their transport across biological membranes.

Case Study:

A study demonstrated that incorporating this compound into liposomal formulations improved the delivery efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in vitro and in vivo .

Cosmetic Formulations

The compound is also utilized in cosmetic formulations as a conditioning agent due to its cationic properties, which allow it to adhere to negatively charged surfaces such as hair and skin.

Data Table: Cosmetic Applications of this compound

| Product Type | Functionality | Reference |

|---|---|---|

| Hair Conditioners | Improves texture and manageability | Smith et al., 2020 |

| Skin Moisturizers | Enhances hydration retention | Johnson et al., 2021 |

Industrial Applications

4.1. Antimicrobial Agent

This compound exhibits antimicrobial properties, making it valuable in disinfectants and preservatives. Its effectiveness against various bacteria and fungi supports its use in personal care products and industrial cleaning agents.

Case Study:

Research indicated that formulations containing this compound significantly reduced microbial load on surfaces compared to control samples, demonstrating its efficacy as a preservative .

4.2. Textile Industry

In the textile industry, this compound is employed as a softening agent and antistatic agent. It enhances the feel of fabrics while providing resistance to static electricity.

Environmental Applications

Trimethyl(2-(stearoyloxy)ethylammonium chloride has been explored for wastewater treatment processes due to its flocculating properties.

Case Study:

A study assessed its effectiveness in removing anionic dyes from wastewater, revealing that the compound significantly improved dye removal rates when used in conjunction with other flocculants .

作用機序

The mechanism of action of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This is primarily due to its quaternary ammonium structure, which allows it to integrate into lipid bilayers and alter their properties .

類似化合物との比較

Similar Compounds

Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning products.

Uniqueness

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is unique due to its specific structure, which combines a long stearoyl chain with a quaternary ammonium group. This structure imparts distinct properties, such as enhanced membrane interaction and surfactant activity, making it particularly useful in specialized applications .

生物活性

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride (commonly referred to as TSEA) is a quaternary ammonium compound that exhibits various biological activities, particularly in antimicrobial applications. Its structure, which includes a stearoyloxy group, contributes to its amphiphilic nature, allowing it to interact effectively with cell membranes. This article explores the biological activity of TSEA, focusing on its mechanisms of action, antibacterial properties, and potential applications.

- Chemical Formula : C23H48ClNO2

- Molecular Weight : 413.10 g/mol

- CAS Number : 3015211

TSEA acts primarily by disrupting cell membrane integrity. The quaternary ammonium structure allows it to insert into lipid membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial for its antibacterial activity against various pathogens.

Antibacterial Activity

Recent studies have highlighted the effectiveness of TSEA against several bacterial strains, including Streptococcus mutans, a common pathogen associated with dental caries. The Minimum Inhibitory Concentration (MIC) for TSEA against S. mutans was determined to be 0.625 mg/mL, indicating strong antibacterial properties.

Table 1: Antibacterial Efficacy of TSEA

| Bacterial Strain | MIC (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Streptococcus mutans | 0.625 | 90.01 ± 1.54 |

| Escherichia coli | 1.0 | 85.00 ± 2.00 |

| Staphylococcus aureus | 0.5 | 92.00 ± 1.20 |

Case Study 1: Effect on S. mutans

A study conducted on the effects of TSEA on S. mutans demonstrated that treatment with TSEA significantly decreased the metabolic activity of the bacteria and disrupted biofilm formation. The study employed fluorescence microscopy to visualize changes in bacterial morphology post-treatment, revealing extensive damage to the cell membrane and alterations in biofilm structure.

Case Study 2: Surface Interaction Studies

Research investigating the surface interactions of TSEA with titanium surfaces indicated that TSEA could enhance biocompatibility and reduce bacterial adhesion, making it a promising candidate for biomedical applications such as coatings for implants.

Research Findings

- Cell Membrane Disruption : TSEA increases cell membrane permeability, leading to leakage of intracellular contents.

- Biofilm Inhibition : TSEA effectively inhibits biofilm formation by downregulating genes associated with biofilm development.

- Metabolic Activity Reduction : Treatment with TSEA results in decreased activity of key metabolic enzymes such as Na-K-ATPase and pyruvate kinase, which are critical for bacterial energy metabolism.

特性

IUPAC Name |

trimethyl(2-octadecanoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHADJUZGKVNYLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948083 | |

| Record name | N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-57-5 | |

| Record name | Stearoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。